2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyridinecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable carbonitrile derivative in the presence of a base, such as sodium hydride, under reflux conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted pyridinecarbonitrile derivatives with diverse functional groups.
Scientific Research Applications
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide: Contains a carboxamide group, offering different reactivity and applications.
Uniqueness
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo diverse chemical transformations and its applications in various fields make it a valuable subject of study in scientific research.
Properties
IUPAC Name |
2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-8-4-5-10(14-11(8)15)9-3-1-2-6-13-9/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIROVGISVODAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372626 |
Source
|
Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56304-74-6 |
Source
|
Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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